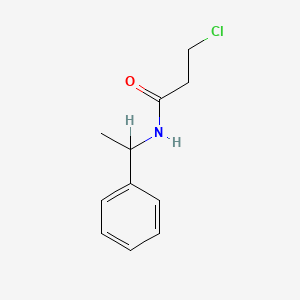

3-Chloro-N-(1-phenylethyl)propanamide

Description

Contextualization within the Chloroalkanamide Class

The chloroalkanamide functional group is a key feature of 3-Chloro-N-(1-phenylethyl)propanamide. Chloroalkanamides are a class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom (an amide) and a chlorine atom attached to an alkyl chain. The presence of the chlorine atom, an effective leaving group, makes these compounds versatile reactants in a variety of chemical transformations.

Research on structurally similar compounds, such as N-substituted-2-chloropropanamides, has demonstrated their utility in synthetic pathways. For instance, optically active (S)-2-chloropropionic acid can be coupled with various amines to form the corresponding amides researchgate.net. These chloroalkanamide derivatives can then undergo further reactions, such as intramolecular cyclizations, to form heterocyclic compounds. The reactivity of the C-Cl bond allows for nucleophilic substitution reactions, which are fundamental in constructing more complex molecular frameworks.

Table 1: General Properties of Chloroalkanamides

| Property | Description |

|---|---|

| Reactivity | The carbon-chlorine bond is susceptible to nucleophilic attack, making it a key site for chemical modification. |

| Synthetic Utility | Serve as precursors to a wide range of organic compounds, including heterocycles and other functionalized amides. |

| Chirality | If the alkyl chain contains a stereocenter, chiral chloroalkanamides can be used in asymmetric synthesis. |

Significance as a Chiral Building Block in Organic Synthesis

The N-(1-phenylethyl) group in this compound is a widely recognized and utilized chiral auxiliary in organic synthesis nih.govwikipedia.org. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral starting material to direct the stereochemical outcome of a subsequent reaction wikipedia.org. The use of chiral 1-phenylethylamine (B125046) (α-PEA), available in both (R) and (S) enantiomeric forms, is a well-established strategy for asymmetric synthesis nih.gov.

Amides derived from 1-phenylethylamine are extensively used to control the stereochemistry of reactions such as alkylations, aldol (B89426) reactions, and Michael additions nih.govwikipedia.org. The phenylethyl group provides a rigid and sterically defined environment that biases the approach of incoming reagents, leading to the preferential formation of one diastereomer over the other. Once the desired stereochemistry is established, the chiral auxiliary can often be cleaved and recovered for reuse.

The incorporation of the N-(1-phenylethyl)amide moiety in this compound suggests its potential use in diastereoselective reactions where the chlorine atom is displaced by a nucleophile. The inherent chirality of the 1-phenylethyl group would be expected to influence the stereochemical outcome at the carbon atom bearing the chlorine, or at a newly formed stereocenter nearby.

Table 2: Applications of N-(1-phenylethyl)amine as a Chiral Auxiliary

| Reaction Type | Role of N-(1-phenylethyl)amide |

|---|---|

| Alkylation | Directs the stereoselective addition of an alkyl group to an enolate. |

| Aldol Reactions | Controls the stereochemistry of the newly formed stereocenters in the aldol adduct. |

| Cyclization Reactions | Influences the stereochemical outcome of intramolecular ring-forming reactions. |

| Resolution of Racemates | Used to separate enantiomers of racemic acids through the formation of diastereomeric salts. |

Overview of Research Directions for Amide Derivatives

The amide functional group is one of the most prevalent in chemistry and biology, forming the backbone of peptides and proteins and being a key component of many pharmaceuticals. Research into the synthesis and modification of amide derivatives is a vibrant and continually evolving field.

Recent advancements in amide synthesis focus on developing more efficient and environmentally friendly methods. These include catalytic methods that avoid the use of stoichiometric activating reagents, as well as novel coupling reagents that minimize racemization in the synthesis of chiral amides and peptides rsc.org.

Furthermore, the development of bioactive compounds is a major driver of research into novel amide derivatives. While there is no specific information available in the provided search results regarding the bioactivity of this compound, the broader classes of chloroalkanamides and chiral amides are known to exhibit a range of biological activities. For instance, various bioactive compounds from natural sources contain amide functionalities nih.gov. The synthesis of new amide derivatives is therefore a common strategy in the search for new therapeutic agents.

Future research on compounds like this compound could explore their potential as intermediates in the synthesis of novel bioactive molecules, leveraging both the reactivity of the chloroalkanamide moiety and the stereodirecting ability of the chiral N-(1-phenylethyl) group.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(1-phenylethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-9(13-11(14)7-8-12)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIFWHHFOCEJRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401001188 | |

| Record name | 3-Chloro-N-(1-phenylethyl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80364-90-5 | |

| Record name | Propanamide, 3-chloro-N-(1-phenylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080364905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-N-(1-phenylethyl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Chloro N 1 Phenylethyl Propanamide

Established Synthetic Routes to the Propanamide Core

The fundamental connection in 3-Chloro-N-(1-phenylethyl)propanamide is the amide bond. Traditional organic synthesis provides robust and widely practiced methods for its construction, primarily through amidation using activated carboxylic acid derivatives or direct condensation reactions.

One of the most direct and common methods for forming the amide bond is the reaction between an amine and an acyl chloride. In this case, 1-phenylethylamine (B125046) is acylated using 3-chloropropionyl chloride. This reaction, often performed under Schotten-Baumann conditions, is typically rapid and high-yielding. The process involves the nucleophilic attack of the amine's nitrogen atom on the highly electrophilic carbonyl carbon of the acyl chloride, with the subsequent elimination of hydrogen chloride (HCl). A base, such as triethylamine (B128534) or pyridine, is commonly added to neutralize the HCl byproduct, driving the reaction to completion.

A representative procedure analogous to this synthesis involves the dropwise addition of 3-chloropropionyl chloride to a solution of an amine in a suitable solvent like acetone (B3395972) or dichloromethane (B109758). prepchem.com The reaction is often refluxed for a short period to ensure completion, followed by workup procedures to isolate and purify the final amide product. prepchem.com The versatility of 3-chloropropionyl chloride as a building block is well-established in the synthesis of pharmaceuticals, herbicides, and other fine chemicals. nih.gov The acyl chloride itself can be synthesized from acrylic acid through various methods, including reaction with thionyl chloride or phosphorus trichloride. google.comgoogle.com

Table 1: Typical Conditions for Amidation with 3-Chloropropionyl Chloride

| Parameter | Typical Value/Reagent | Purpose |

| Solvent | Dichloromethane (DCM), Acetone, Tetrahydrofuran (B95107) (THF) | To dissolve reactants and facilitate the reaction. |

| Base | Triethylamine (Et3N), Pyridine, aq. NaOH | To scavenge the HCl byproduct. |

| Temperature | 0 °C to reflux | To control the reaction rate. Often started cold and allowed to warm. |

| Stoichiometry | ~1:1 ratio of amine to acyl chloride | Ensures efficient conversion. Base is often in slight excess. |

An alternative to using highly reactive acyl chlorides is the direct condensation of a carboxylic acid (3-chloropropanoic acid) with an amine (1-phenylethylamine). This approach is generally considered "greener" as it avoids the use of harsh chlorinating agents. However, since carboxylic acids are less reactive than acyl chlorides, this method requires the use of a coupling reagent or activator to facilitate the dehydration reaction. scispace.com

Common activating agents convert the hydroxyl group of the carboxylic acid into a better leaving group, promoting nucleophilic attack by the amine. A wide array of such reagents has been developed for amide bond synthesis. More advanced, reagent-free methods have also been explored. For instance, a novel approach involves the decarboxylative condensation of α-ketoacids with N-alkyl hydroxylamines, which proceeds cleanly under mild heating in a polar solvent, producing only volatile byproducts. nih.gov While this specific example involves a hydroxylamine, it illustrates the principle of forming an amide bond via a condensation strategy that circumvents traditional coupling reagents. nih.gov

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example(s) | Description |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used, forms a urea (B33335) byproduct. |

| Uronium/Guanidinium | HBTU, HATU | Highly efficient, often used in peptide synthesis. |

| Phosphonium | PyBOP | Effective for sterically hindered couplings. |

| Chloroformates | Isobutyl chloroformate | Forms a mixed anhydride (B1165640) intermediate. |

Enantioselective Synthesis of this compound

The 1-phenylethylamine portion of the target molecule contains a stereocenter, meaning the final product can exist as two distinct enantiomers, (R)- and (S)-3-Chloro-N-(1-phenylethyl)propanamide. For many applications, particularly in pharmaceuticals, it is crucial to produce a single enantiomer. Enantioselective synthesis strategies are employed to achieve this outcome.

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

In the context of this compound, the chiral 1-phenylethylamine itself can function as a chiral auxiliary to direct subsequent reactions. For example, a chiral propionimide could be formed by reacting (S)-1-phenylethylamine with propionyl anhydride and benzoyl chloride. nih.gov The resulting chiral imide could then undergo a diastereoselective α-alkylation. nih.gov This principle could be adapted for the synthesis of the target molecule.

Alternatively, a chiral auxiliary like an Evans oxazolidinone could be attached to the propanoyl fragment. These auxiliaries, often derived from amino acids or amino alcohols, effectively control the stereochemistry of alkylation and aldol (B89426) reactions at the α-carbon of the acyl group. wikipedia.org A three-step sequence involving an aldol reaction, a directed cyclopropanation, and a retro-aldol cleavage demonstrates how a temporary stereocenter created with an auxiliary can be used to synthesize enantiopure products. rsc.org

Table 3: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Auxiliary Type | Example | Typical Application |

| Oxazolidinones | Evans Auxiliaries | Asymmetric aldol reactions, alkylations. |

| Amines | (R)- or (S)-1-Phenylethylamine | Resolution of racemic acids, directing group for diastereoselective reactions. nih.gov |

| Sulfonamides | Camphorsultam | Asymmetric Diels-Alder reactions, conjugate additions. |

| Amino Alcohols | Pseudoephedrine | Asymmetric alkylation of derived amides. wikipedia.org |

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. mdpi.com The catalyst creates a chiral environment that lowers the activation energy for the formation of one enantiomer over the other.

While direct catalytic asymmetric amidation is a challenging field, significant progress has been made in related C-N bond-forming reactions. For instance, organocatalysis has been successfully applied to the atroposelective N-acylation of benzamides with cinnamic anhydrides, producing N-N axially chiral compounds with high enantioselectivity. rsc.org This demonstrates the potential of chiral catalysts, such as those derived from cinchona alkaloids or prolinol ethers, to control stereochemistry during acylation reactions. mdpi.comrsc.org Such a strategy could, in principle, be adapted to kinetically resolve a racemic mixture of 1-phenylethylamine by selectively acylating one enantiomer with 3-chloropropionyl chloride in the presence of a suitable chiral catalyst.

Biocatalysis utilizes enzymes to perform chemical transformations with high efficiency and stereoselectivity under mild, environmentally friendly conditions. wiley.com For the synthesis of enantiopure this compound, the most direct biocatalytic strategy involves the synthesis of the key chiral intermediate: enantiopure (R)- or (S)-1-phenylethylamine.

Enzymes such as ω-transaminases (ω-TAs) and amine dehydrogenases (AmDHs) are highly effective for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov The synthesis of enantiopure 1-phenylethylamine is typically achieved through the asymmetric reductive amination of acetophenone. mdpi.com

ω-Transaminases (ω-TAs) catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or an amino acid) to a ketone acceptor (acetophenone). By selecting an (R)- or (S)-selective enzyme, the corresponding amine enantiomer can be produced with very high enantiomeric excess (>99% ee). nih.gov

Amine Dehydrogenases (AmDHs) catalyze the direct reductive amination of a ketone using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reductant. nih.govnih.gov

Once the enantiomerically pure 1-phenylethylamine is obtained via biocatalysis, it can be subsequently reacted with 3-chloropropionyl chloride using the established methods described in section 2.1.1 to yield the desired enantiomer of this compound.

Table 4: Biocatalytic Methods for Chiral Amine Synthesis

| Enzyme Class | Reaction Type | Substrate | Product | Key Features |

| ω-Transaminase (ω-TA) | Asymmetric Amination | Prochiral Ketone (e.g., Acetophenone) | Chiral Amine (e.g., 1-Phenylethylamine) | High stereoselectivity; requires an amine donor. wiley.comnih.gov |

| Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | Prochiral Ketone | Chiral Amine | Uses ammonia directly; requires cofactor regeneration. nih.govnih.gov |

| Lipase | Kinetic Resolution | Racemic Amine | Acylated Amine + Unreacted Amine | Separates enantiomers by selectively acylating one. researchgate.netsemanticscholar.org |

Resolution Techniques for Enantiomeric Separation

The presence of a chiral center in the 1-phenylethyl moiety of this compound means it exists as a pair of enantiomers. The separation of these stereoisomers is crucial, particularly for pharmaceutical applications where one enantiomer may exhibit desired therapeutic activity while the other could be inactive or cause adverse effects.

Various chromatographic and electrophoretic techniques are employed for the separation of chiral compounds. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a predominant method. The selection of the CSP is critical for achieving effective separation. For compounds similar in structure, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have shown broad applicability. For instance, amylose tris(5-chloro-2-methylphenylcarbamate) has been used for the chiral separation of related amide compounds. jiangnan.edu.cn

Another study on the separation of the enantiomers of a structurally analogous compound, 3-chloro-1-phenyl-propanol, utilized a quinidine (B1679956) carbamate-bonded silica (B1680970) gel as a CSP. nih.gov The research indicated that the adsorbent surface is heterogeneous, featuring both nonselective and enantioselective binding sites, which allows for the differential interaction and separation of the enantiomers. nih.gov

Capillary electrophoresis (CE) represents another powerful technique for enantiomeric separation, often utilizing cyclodextrins as chiral selectors in the background electrolyte. jiangnan.edu.cn The choice of a specific cyclodextrin (B1172386) derivative and its concentration are key parameters that are optimized to achieve baseline separation of the enantiomers.

Table 1: Overview of Potential Chiral Resolution Techniques

| Technique | Chiral Selector/Stationary Phase Example | Principle of Separation |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based CSPs (e.g., amylose derivatives) jiangnan.edu.cn | Differential transient diastereomeric interactions between the enantiomers and the chiral stationary phase. |

| High-Performance Liquid Chromatography (HPLC) | Quinidine carbamate-bonded silica gel nih.gov | Formation of temporary diastereomeric complexes with different stabilities on a heterogeneous surface with enantioselective sites. nih.gov |

| Capillary Electrophoresis (CE) | Cyclodextrins (e.g., HP-β-CD, S-β-CD) jiangnan.edu.cn | Differential inclusion complex formation between the enantiomers and the chiral selector, leading to different electrophoretic mobilities. |

Reaction Conditions Optimization for Yield and Selectivity

The synthesis of this compound typically involves the acylation of 1-phenylethylamine with 3-chloropropanoyl chloride or a related derivative. Optimizing the conditions for this reaction is essential to maximize the product yield and ensure high chemical selectivity, minimizing the formation of byproducts.

Key parameters that are subject to optimization include the choice of solvent, base, reaction temperature, and catalyst. Studies on general amide synthesis have shown that solvent-free conditions can sometimes lead to high yields, though solubility issues can arise. researchgate.net The choice of base is also critical; for example, in some amide syntheses, the use of a strong base like sodium hydride (NaH) has resulted in significantly higher yields (up to 80%) compared to weaker inorganic bases like potassium carbonate (K2CO3) or reactions run in the absence of a base. researchgate.net

Temperature plays a vital role. Increasing the reaction temperature can substantially increase the yield, particularly in the absence of a catalyst. For instance, one study demonstrated an increase in amide yield from 3% to 32% by raising the temperature to 150°C in a base- and catalyst-free system. researchgate.net

For diastereoselective reactions involving similar substrates, such as the alkylation of (S)-N-(1-phenylethyl)-3-(trimethylsilyl)propanamide, the solvent and temperature have been shown to be critical for selectivity. clockss.org In that specific case, conducting the reaction in ether at -78°C resulted in good diastereoselectivity, whereas changing the solvent to tetrahydrofuran (THF) at the same temperature led to almost no selectivity. clockss.org This highlights the profound impact that reaction conditions can have on the stereochemical outcome of syntheses involving the N-(1-phenylethyl) chiral auxiliary.

Table 2: Factors Influencing Reaction Optimization for Amide Synthesis

| Parameter | Effect on Reaction | Example from Research |

|---|---|---|

| Solvent | Influences reactant solubility and reaction pathway. Can affect selectivity. | In the alkylation of a related amide, ether at -78°C gave good diastereoselectivity, while THF resulted in poor selectivity. clockss.org |

| Base | Neutralizes acidic byproducts (e.g., HCl) and can deprotonate reactants to facilitate the reaction. | Use of NaH as a base resulted in an 80% yield, significantly higher than with K2CO3 (39%) or without a base (32%). researchgate.net |

| Temperature | Affects reaction rate and can influence product distribution and yield. | Increasing temperature from ambient to 150°C in a catalyst-free reaction increased amide yield from 3% to 32%. researchgate.net |

| Catalyst | Can accelerate the reaction, allowing for milder conditions and potentially improving selectivity. | Amide synthesis can be performed in the absence of a catalyst, but yields are often lower. researchgate.net |

Atom Economy and Green Chemistry Principles in Synthetic Design

The principles of green chemistry and atom economy are increasingly important in the design of synthetic routes for all chemical compounds, including this compound. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com

The conventional synthesis of this compound from 3-chloropropanoyl chloride and 1-phenylethylamine is a substitution reaction. While often high-yielding, this type of reaction inherently has a lower atom economy than addition or rearrangement reactions because a stoichiometric byproduct (in this case, hydrochloric acid, which is typically neutralized by a base to form a salt) is generated. rsc.org

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

Applying green chemistry principles to the synthesis would involve several considerations:

Alternative Reagents: Exploring catalytic methods that activate the carboxylic acid (3-chloropropanoic acid) directly, avoiding the need to convert it to a more reactive species like an acyl chloride. This would reduce waste and the use of hazardous reagents. jddhs.com

Solvent Choice: Replacing hazardous organic solvents like dichloromethane or toluene (B28343) with greener alternatives such as water, supercritical fluids, or even performing the reaction under solvent-free conditions. jddhs.comrsc.org The use of aqueous micellar catalysis, where surfactants form nanoreactors in water, is an advanced strategy to facilitate organic reactions in an environmentally benign solvent. rsc.org

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Waste Reduction: Designing the synthesis to minimize byproducts and developing methods for recycling catalysts and solvents. jddhs.com

The holistic application of these principles aims to create a synthetic process that is not only efficient in terms of yield but also economically viable and environmentally sustainable. colab.ws The ideal "green" synthesis would have a high atom economy, use renewable starting materials, employ non-toxic solvents and reagents, and generate minimal waste. nih.gov

Chemical Reactivity and Transformation Mechanisms of 3 Chloro N 1 Phenylethyl Propanamide

Reactivity of the Amide Functional Group

The amide linkage in 3-Chloro-N-(1-phenylethyl)propanamide is a focal point for several chemical transformations, most notably hydrolysis and reactions involving the nitrogen atom.

Hydrolysis Pathways and Kinetics

The amide bond can be cleaved through hydrolysis under both acidic and basic conditions, yielding 3-chloropropanoic acid and 1-phenylethylamine (B125046). The kinetics of these reactions are influenced by the reaction conditions and the nature of the substituents on the amide.

Rate = k[Amide][H⁺]

Studies on related N-substituted amides have shown that the rate of acid-catalyzed hydrolysis is sensitive to the steric hindrance around the amide group.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon. This reaction typically proceeds through a BAC2 mechanism. The rate of hydrolysis is dependent on the concentration of both the amide and the hydroxide ion:

Rate = k[Amide][OH⁻]

The presence of the N-(1-phenylethyl) group can influence the rate of hydrolysis due to steric effects. The table below provides a hypothetical comparison of hydrolysis rate constants for this compound under different pH conditions, based on general trends for similar N-substituted amides.

| Condition | Catalyst | Relative Rate Constant (k_rel) | Mechanism |

|---|---|---|---|

| Acidic | H⁺ | 1.0 | A-2 |

| Neutral | - | <0.01 | - |

| Basic | OH⁻ | 5.0 | BAC2 |

N-Substitution Reactions

The nitrogen atom of the amide in this compound can undergo substitution reactions, such as alkylation and acylation, although these reactions are generally less facile than the alkylation of amines due to the electron-withdrawing effect of the adjacent carbonyl group. Deprotonation of the amide with a strong base is often a prerequisite for N-alkylation. The use of reagents like sodium hydride followed by an alkyl halide can lead to the formation of a tertiary amide.

Reactivity of the Aliphatic Chlorine Atom

The chlorine atom at the 3-position of the propanamide chain is a leaving group, making this site susceptible to nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (SN1, SN2 pathways)

The primary carbon to which the chlorine is attached favors the SN2 mechanism. In an SN2 reaction, a nucleophile attacks the carbon atom, and the chloride ion leaves in a single, concerted step. This pathway is favored by strong, unhindered nucleophiles. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.

Rate = k[this compound][Nucleophile]

Given the primary nature of the alkyl halide, the SN1 pathway, which involves the formation of a carbocation intermediate, is highly unlikely.

A notable intramolecular SN2 reaction can occur if the amide nitrogen is deprotonated by a strong base. The resulting amide anion can act as an internal nucleophile, attacking the carbon bearing the chlorine to form a four-membered ring structure known as a β-lactam. nih.govnih.govsemanticscholar.orgmostwiedzy.pl

The following table illustrates the expected products of SN2 reactions with various nucleophiles.

| Nucleophile | Product |

|---|---|

| Azide (N₃⁻) | 3-Azido-N-(1-phenylethyl)propanamide |

| Cyanide (CN⁻) | 3-Cyano-N-(1-phenylethyl)propanamide |

| Hydroxide (OH⁻) | 3-Hydroxy-N-(1-phenylethyl)propanamide |

Elimination Reactions

Elimination of hydrogen chloride from this compound to form N-(1-phenylethyl)acrylamide can occur via an E2 mechanism. This pathway is favored by strong, sterically hindered bases. The base abstracts a proton from the carbon adjacent to the chlorine-bearing carbon (the β-carbon), and the chloride ion is expelled simultaneously.

The competition between SN2 and E2 reactions is a key consideration. The outcome is influenced by the nature of the base/nucleophile and the reaction conditions. Strong, non-bulky bases will favor SN2, while strong, bulky bases will favor E2. chemistrysteps.comlibretexts.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.com

Investigations of Reaction Mechanisms via Kinetic and Spectroscopic Methods

As of the latest available information, there are no specific, publicly accessible research studies that provide detailed kinetic and spectroscopic data for the reaction mechanisms of this compound. Consequently, data tables and detailed research findings on this specific topic cannot be presented.

Advanced Spectroscopic and Structural Elucidation of 3 Chloro N 1 Phenylethyl Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. In 3-Chloro-N-(1-phenylethyl)propanamide, the spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl group, the methine and methyl protons of the phenylethyl moiety, the methylene (B1212753) protons of the propanamide backbone, and the amide proton.

The phenyl group protons typically appear in the downfield region (δ 7.2-7.4 ppm) due to the deshielding effect of the aromatic ring current. The methine proton (CH) adjacent to the nitrogen and the phenyl group is expected to be a multiplet around δ 5.1 ppm. The methyl group (CH₃) protons of the phenylethyl fragment would appear as a doublet near δ 1.5 ppm, coupled to the methine proton. The two methylene groups (CH₂) in the propanamide chain are diastereotopic and would present as complex multiplets. The CH₂ group adjacent to the carbonyl will be further downfield (around δ 2.7 ppm) than the CH₂ group adjacent to the chlorine atom (around δ 3.8 ppm). The amide N-H proton signal is expected as a broad singlet or a doublet, the chemical shift of which can be highly variable depending on solvent and concentration, but typically appears around δ 8.0-8.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.20 - 7.40 | Multiplet |

| Amide N-H | ~8.2 | Doublet |

| Phenylethyl CH | ~5.15 | Quintet |

| Chloropropyl CH₂ (α to Cl) | ~3.80 | Triplet |

| Propanamide CH₂ (α to C=O) | ~2.70 | Triplet |

| Phenylethyl CH₃ | ~1.50 | Doublet |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms in a molecule. The spectrum for this compound would display signals for each unique carbon atom. The carbonyl carbon (C=O) of the amide is the most deshielded, appearing significantly downfield around δ 170 ppm. The aromatic carbons of the phenyl ring are expected in the δ 126-143 ppm region. The methine carbon (CH) of the phenylethyl group would be found around δ 49 ppm, while its adjacent methyl carbon (CH₃) would be much further upfield, around δ 22 ppm. The methylene carbon attached to the chlorine (CH₂Cl) is expected around δ 41 ppm, and the methylene carbon adjacent to the carbonyl group (CH₂C=O) would appear at approximately δ 39 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~170.0 |

| Aromatic C (quaternary) | ~143.0 |

| Aromatic CH | 126.0 - 129.0 |

| Phenylethyl CH | ~49.5 |

| Chloropropyl CH₂ (α to Cl) | ~41.0 |

| Propanamide CH₂ (α to C=O) | ~39.0 |

| Phenylethyl CH₃ | ~22.0 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, key expected COSY correlations would include a cross-peak between the methine proton (CH) and the methyl protons (CH₃) of the phenylethyl group, confirming their adjacency. Correlations would also be seen between the two methylene groups (CH₂-CH₂) of the propanamide chain.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. The HMQC or HSQC spectrum would show cross-peaks connecting the proton signals to their corresponding carbon signals as listed in the tables above (e.g., the CH₃ proton signal at ~1.5 ppm would correlate with the CH₃ carbon signal at ~22 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings (typically 2-3 bonds) between protons and carbons. It is invaluable for connecting different fragments of the molecule. Key HMBC correlations would be observed from the amide N-H proton to the carbonyl carbon (C=O) and the phenylethyl methine carbon (CH). The protons of the methylene group adjacent to the carbonyl would show a correlation to the carbonyl carbon, confirming the propanamide structure.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a sample, providing characteristic information about the functional groups present.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The resulting spectrum provides a "fingerprint" based on its functional groups. For a secondary amide like this compound, several characteristic bands are expected. A prominent N-H stretching vibration should appear around 3300 cm⁻¹. spectroscopyonline.com The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense absorptions and is expected in the range of 1680-1630 cm⁻¹. spectroscopyonline.com The amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, typically appears between 1570 and 1515 cm⁻¹. spectroscopyonline.com Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are seen just below 3000 cm⁻¹. The C-Cl stretch is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary Amide (N-H) | 3370 - 3170 |

| Aromatic C-H Stretch | Phenyl Ring (=C-H) | 3100 - 3000 |

| Aliphatic C-H Stretch | Alkyl (C-H) | 3000 - 2850 |

| Amide I (C=O Stretch) | Amide (C=O) | 1680 - 1630 |

| Amide II (N-H Bend/C-N Stretch) | Amide | 1570 - 1515 |

| Aromatic C=C Stretch | Phenyl Ring | ~1600, ~1500 |

| C-Cl Stretch | Chloroalkane | 800 - 600 |

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations. nih.gov The symmetric stretching of the phenyl ring typically gives a strong band around 1000 cm⁻¹. The amide I band is also observable in Raman spectra, often appearing near 1650 cm⁻¹. researchgate.netarxiv.org Unlike in IR, the amide III band (a complex mix of C-N stretch, N-H bend, and other vibrations) between 1250-1350 cm⁻¹ can be quite prominent in Raman spectra. nih.gov The C-Cl stretching vibration would also be Raman active.

Table 4: Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

| N-H Stretch | Secondary Amide (N-H) | ~3300 |

| Aromatic C-H Stretch | Phenyl Ring (=C-H) | ~3060 |

| Amide I (C=O Stretch) | Amide (C=O) | ~1650 |

| Aromatic Ring Breathing | Phenyl Ring | ~1000 |

| Amide III | Amide | 1250 - 1350 |

| C-Cl Stretch | Chloroalkane | 800 - 600 |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of this compound. The analysis reveals a distinct molecular ion peak and a characteristic fragmentation pattern that aids in its identification.

The chemical formula for the compound is C11H14ClNO. uni.lumatrixscientific.com The nominal molecular weight is 211.69 g/mol . matrixscientific.com In mass spectrometry, the molecular ion [M]+• peak would be observed at an m/z (mass-to-charge ratio) of approximately 211. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]+• peak would also be present at m/z 213, with an intensity of about one-third of the molecular ion peak. High-resolution mass spectrometry would show the monoisotopic mass of the molecular ion at approximately 211.07639 Da. uni.lu

The fragmentation of this compound under electron ionization (EI) is governed by the cleavage of the weakest bonds and the formation of stable carbocations and neutral fragments. The primary fragmentation pathways for amides include α-cleavage adjacent to the nitrogen atom and cleavage of the amide bond itself. libretexts.org

Key fragmentation pathways include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the phenylethyl group is a dominant pathway for aliphatic amines and related structures. libretexts.org This would result in the formation of a stable benzylic cation.

Amide Bond Cleavage: Scission of the N-CO bond leads to the formation of ions corresponding to the phenylethylamine moiety and the chloropropionyl group.

McLafferty Rearrangement: Primary amides can exhibit a base peak resulting from the McLafferty rearrangement, although this is less common for N-substituted amides like this one. libretexts.org

The predicted fragmentation pattern and corresponding ions are detailed in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 211/213 | [C₁₁H₁₄ClNO]⁺• | Molecular Ion [M]⁺• and [M+2]⁺• |

| 196/198 | [C₁₀H₁₁ClNO]⁺• | Loss of a methyl radical (•CH₃) from the phenylethyl group (α-cleavage) |

| 120 | [C₈H₁₀N]⁺ | Cleavage of the amide C-N bond, forming the 1-phenylethylaminium ion |

| 105 | [C₈H₉]⁺ | Formation of the stable styryl cation via rearrangement and loss of NH₂CH₃ |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl-containing compounds |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions (e.g., related compounds)

While the specific single-crystal X-ray diffraction data for this compound is not available in the cited literature, a detailed understanding of its solid-state structure can be inferred from the analysis of closely related compounds. nih.govresearchgate.netresearchgate.net The aim of X-ray crystallography is to obtain a three-dimensional molecular structure from a crystal by analyzing diffraction patterns. nih.gov

Studies on analogous N-(1-phenylethyl) amides reveal consistent and predictable structural motifs. nih.govresearchgate.netresearchgate.net A prominent feature in the crystal lattice of non-sterically hindered amides is the formation of extensive intermolecular hydrogen bonds. nih.govresearchgate.net Specifically, the amide N-H group acts as a hydrogen bond donor, and the carbonyl oxygen (C=O) acts as an acceptor, leading to N—H⋯O interactions. nih.govresearchgate.net These interactions typically link molecules into infinite one-dimensional chains. nih.govresearchgate.netresearchgate.net

The crystal structure of N-[(1S)-1-phenylethyl]benzamide, a closely related analog, demonstrates these features. nih.govresearchgate.net In this related structure, molecules are linked by N—H⋯O hydrogen bonds, forming C(4) chain motifs. nih.govresearchgate.net Interestingly, this benzamide (B126) analog exhibits conformational trimorphism, meaning it can crystallize into three different crystal structures (polymorphs) with space groups P2₁ and P2₁2₁2₁. nih.govresearchgate.net This polymorphism arises from different rotational conformations of the phenyl rings, which alters the packing of the hydrogen-bonded chains. nih.govresearchgate.net This suggests that this compound could also potentially form polymorphs.

Analysis of another related compound, 3-Chloro-N-(4-methoxyphenyl)propanamide, confirms that the bond lengths within the amide group are typical, indicating characteristic amide-type resonance. researchgate.net Based on these related structures, it is highly probable that this compound molecules self-assemble in the solid state into chains stabilized by N—H⋯O hydrogen bonds.

Table 2: Crystallographic Data for Related N-Substituted Amide Compounds

| Compound | Space Group | Key Intermolecular Interaction | Supramolecular Structure | Reference |

|---|---|---|---|---|

| N-[(1S)-1-phenylethyl]benzamide (Form I) | P2₁ | N—H⋯O | Infinite C(4) chains | nih.govresearchgate.net |

| N-[(1S)-1-phenylethyl]benzamide (Form II) | P2₁ | N—H⋯O | Infinite C(4) chains | nih.govresearchgate.net |

| N-[(1S)-1-phenylethyl]benzamide (Form III) | P2₁2₁2₁ | N—H⋯O | Infinite C(4) chains | nih.govresearchgate.net |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is a powerful non-destructive method for determining the absolute configuration (R or S) of chiral molecules like this compound. nih.gov This technique measures the differential absorption of left and right circularly polarized light by a chiral sample, producing a spectrum characterized by positive or negative bands known as Cotton effects.

The determination of the absolute configuration of this compound would involve a combined experimental and computational approach. The process generally follows these steps:

Experimental Measurement: The ECD spectrum of an enantiomerically pure sample of the compound is recorded in a suitable solvent.

Computational Modeling: Quantum chemical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT), are performed to predict the theoretical ECD spectra for both the (R) and (S) enantiomers of the molecule. This requires a thorough conformational search to identify all low-energy conformers, as the final calculated spectrum is a Boltzmann-weighted average of the spectra of all significant conformers.

Spectral Comparison: The experimentally measured ECD spectrum is compared with the theoretically calculated spectra for the (R) and (S)-enantiomers.

Configuration Assignment: The absolute configuration of the sample is assigned based on which calculated spectrum shows the best match with the experimental one.

The chromophores in this compound, primarily the phenyl ring and the amide group, will give rise to characteristic Cotton effects in the ECD spectrum. The spatial arrangement of these chromophores around the chiral center at the C1 position of the ethyl group dictates the sign and intensity of these effects, allowing for unambiguous stereochemical assignment. Challenges in chiroptical spectroscopy, such as solute aggregation via hydrogen bonding, can sometimes complicate spectral analysis, but these issues are often manageable through careful selection of solvents or by chemical derivatization. nih.gov

Table 3: Conceptual Steps for Absolute Configuration Determination by ECD

| Step | Action | Purpose |

|---|---|---|

| 1 | Sample Preparation | Dissolve an enantiomerically pure sample in a transparent solvent. |

| 2 | Experimental Analysis | Record the ECD spectrum using a circular dichroism spectrometer. |

| 3 | Computational Analysis | Perform conformational search and calculate theoretical ECD spectra for both (R) and (S) enantiomers using quantum chemistry methods. |

| 4 | Data Comparison | Overlay the experimental spectrum with the two calculated spectra. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-[(1S)-1-phenylethyl]benzamide |

Computational Chemistry and Theoretical Studies of 3 Chloro N 1 Phenylethyl Propanamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. They are employed to predict a wide range of molecular properties with a favorable balance between accuracy and computational cost.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. jst.org.in It is widely applied to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves calculating the molecule's energy at various atomic arrangements until the lowest energy conformation is found. The B3LYP functional is a common hybrid functional used for these calculations, often paired with a basis set like 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions. jst.org.injst.org.in

The geometry optimization for 3-Chloro-N-(1-phenylethyl)propanamide would yield precise information on bond lengths, bond angles, and dihedral angles. nanobioletters.com These calculated parameters provide a theoretical model of the molecule's structure in the gaseous phase, which can be compared with experimental data if available. researchgate.net The electronic structure, describing the distribution of electrons within the molecule, is also a key output of these calculations.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical) Note: The following data are representative values derived from DFT calculations on similar molecular structures and are intended for illustrative purposes.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (Carbonyl) | 1.245 |

| C-N (Amide) | 1.360 | |

| C-Cl | 1.805 | |

| C-C (Phenyl Ring Avg.) | 1.390 | |

| Bond Angle (°) | O=C-N | 122.5 |

| C-N-C | 121.0 | |

| N-C-C (Amide) | 115.0 |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. sapub.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO's energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability. rsc.org A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more prone to chemical reactions. rsc.org Analysis of the spatial distribution of these orbitals shows where the molecule is most likely to donate or accept electrons.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound Note: These values are illustrative and based on typical DFT calculation results for similar organic molecules.

| Parameter | Energy (eV) |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital) | -6.85 |

| ELUMO (Lowest Unoccupied Molecular Orbital) | -0.95 |

| Energy Gap (ΔE = ELUMO - EHOMO) | 5.90 |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov It is plotted onto the molecule's electron density surface, using a color scale to represent the electrostatic potential. chemrxiv.org

Red regions indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs of heteroatoms like oxygen and nitrogen. researchgate.net

Blue regions denote areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to electronegative atoms (e.g., N-H). bhu.ac.in

Green regions represent areas of neutral or very low electrostatic potential, often found around carbon-rich, nonpolar parts of the molecule.

For this compound, the MESP map would likely show a significant negative potential (red) around the carbonyl oxygen atom due to its lone pairs. The region around the chlorine atom would also exhibit negative potential. A positive potential (blue) would be expected around the amide hydrogen (N-H), making it the primary site for nucleophilic interaction. The phenyl ring would show a mix of neutral and slightly negative potential.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. jst.org.in These descriptors are calculated using the principles of conceptual DFT.

Chemical Hardness (η): This measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability and lower reactivity. nih.gov

Chemical Potential (μ): This describes the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): This quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Table 3: Calculated Global Reactivity Descriptors for this compound Note: Values are derived from the illustrative HOMO/LUMO energies in Table 2.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.95 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.90 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.58 |

DFT calculations are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. researchgate.net

Infrared (IR) Frequencies: Theoretical vibrational analysis calculates the harmonic vibrational frequencies corresponding to the molecule's normal modes of vibration. jst.org.in These calculated frequencies can be correlated with experimental IR spectra to assign specific absorption bands to functional groups. For instance, the calculation would predict the stretching frequency for the C=O bond in the amide group, the N-H stretch, and C-H stretches in the phenyl and alkyl parts of the molecule.

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the isotropic magnetic shielding constants for atoms like ¹H and ¹³C. nih.gov These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard compound like Tetramethylsilane (TMS). The predicted chemical shifts can be compared directly with experimental NMR data to confirm the molecular structure. nanobioletters.com

Table 4: Comparison of Predicted and Typical Experimental Spectroscopic Data Note: Predicted values are illustrative of what a DFT calculation might yield.

| Spectroscopy | Functional Group/Proton | Predicted Value | Typical Experimental Range |

|---|---|---|---|

| IR Frequencies (cm⁻¹) | N-H stretch | 3350 cm⁻¹ | 3250-3400 cm⁻¹ |

| C=O stretch (Amide) | 1680 cm⁻¹ | 1650-1690 cm⁻¹ | |

| C-Cl stretch | 750 cm⁻¹ | 700-800 cm⁻¹ | |

| ¹H NMR Chemical Shifts (ppm) | N-H proton | 8.1 ppm | 7.5-8.5 ppm |

| Aromatic protons (C₆H₅) | 7.3 ppm | 7.2-7.4 ppm | |

| -CH₂-Cl protons | 3.8 ppm | 3.6-3.9 ppm |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations typically focus on a single, minimum-energy structure, molecules, especially those with rotatable single bonds like this compound, exist as an ensemble of different conformations at room temperature. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com

An MD simulation models the molecule and its environment (often a solvent) and calculates the forces between atoms to simulate their dynamic behavior. mdpi.com By running simulations over nanoseconds or microseconds, it is possible to explore the molecule's conformational landscape—the full range of shapes it can adopt and the energy barriers between them. manchester.ac.uk This can reveal the most populated conformations, the flexibility of different parts of the molecule, and potential intramolecular interactions, such as hydrogen bonding. For this compound, MD simulations would be particularly useful for understanding the rotational freedom around the C-N amide bond and the bonds connecting the ethyl group to the phenyl ring and the nitrogen atom, providing a more complete picture of its structural dynamics. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. This method is instrumental in drug design for predicting the binding affinity and mode of action of a potential drug candidate within the active site of a biological target.

For this compound, molecular docking could be hypothetically employed to screen for potential protein targets and to understand the structural basis of its interactions. The molecule possesses several features that suggest potential for specific binding events: a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the amide hydrogen), a chiral center, and hydrophobic regions (the phenyl ring and ethyl group).

Hypothetical Molecular Docking Results:

The following interactive table illustrates the type of data that a molecular docking study of this compound against a panel of enzymes might generate. The docking scores are purely illustrative and intended to demonstrate the concept.

| Target Enzyme | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cathepsin K | 1ATK | -7.2 | Cys25, Gly66, Asn158 |

| Cyclooxygenase-2 | 5KIR | -6.8 | Arg120, Tyr355, Ser530 |

| p38 MAP Kinase | 3S3I | -6.5 | Met109, Gly110, Lys53 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are built on the principle that the structure of a molecule dictates its activity and properties.

While no specific QSAR or QSPR models for this compound have been published, the methodology provides a framework for predicting its behavior based on its structural features. A typical QSAR/QSPR study involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to correlate these descriptors with an observed activity or property.

Derivation of Quantum Chemical Descriptors

The foundation of robust QSAR and QSPR models lies in the selection of appropriate molecular descriptors. Quantum chemical descriptors, derived from the principles of quantum mechanics, provide detailed information about the electronic and geometric properties of a molecule. For this compound, a variety of these descriptors could be calculated to characterize its structure.

Common Quantum Chemical Descriptors:

The table below details some of the quantum chemical descriptors that would be relevant for a computational study of this compound.

| Descriptor | Symbol | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the energy of the highest energy electrons; related to the molecule's ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the energy of the lowest energy available electron orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ΔE | The difference in energy between the HOMO and LUMO; an indicator of molecular stability and reactivity. |

| Dipole Moment | µ | A measure of the overall polarity of the molecule, arising from the distribution of partial charges. |

| Molecular Electrostatic Potential | MEP | A 3D map of the electrostatic potential around the molecule, indicating regions that are electron-rich or electron-poor. |

| Mulliken Atomic Charges | - | A method for partitioning the total electron density among the atoms in a molecule, providing information about local electronic character. |

Predictive Models for Chemical Behavior and Interactions

Once a set of relevant descriptors has been calculated for a series of compounds including or related to this compound, a predictive model can be developed. This is typically achieved using statistical techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms.

The resulting model takes the form of an equation that can be used to predict the activity or property of new, untested compounds based solely on their calculated descriptors. For example, a QSAR model might predict the inhibitory concentration (IC50) of a compound against a specific enzyme, while a QSPR model could predict properties like solubility or boiling point.

Hypothetical QSAR Model Equation:

A hypothetical QSAR model for a series of propanamide derivatives could take the following form:

pIC50 = c0 + (c1 * EHOMO) + (c2 * µ) + (c3 * LogP)

In this equation, pIC50 is the predicted biological activity, EHOMO and µ are quantum chemical descriptors, LogP is a descriptor for lipophilicity, and c0, c1, c2, and c3 are coefficients determined from the statistical analysis. Such a model could be used to predict the potential biological activity of this compound and to guide the design of more potent analogs.

Derivatization and Analog Design for Research Exploration

Systematic Modification of the Phenylethyl Moiety

The phenylethyl portion of 3-Chloro-N-(1-phenylethyl)propanamide offers a rich scaffold for modification, allowing for the exploration of how aromatic substitutions, heteroaromatic replacements, and stereochemistry influence its biological profile.

Ring Substitutions and Heteroaromatic Replacements

The phenyl ring of the phenylethyl moiety is a prime target for substitution to probe its interaction with biological targets. The introduction of various substituents at different positions (ortho, meta, para) can significantly alter the electronic and steric properties of the molecule. For instance, electron-donating groups (e.g., -CH₃, -OCH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) can modulate the pKa of the amide and influence binding affinities.

Furthermore, the complete replacement of the phenyl ring with various heteroaromatic systems is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. Heteroaromatic rings can introduce new hydrogen bonding opportunities, alter metabolic pathways, and enhance solubility.

| Modification | Rationale | Potential Impact |

| Phenyl Ring Substitution | Modulate electronic and steric properties | Altered binding affinity and selectivity |

| Heteroaromatic Replacement | Introduce new interaction points, improve pharmacokinetics | Enhanced potency, improved solubility and metabolic stability |

This table is interactive. Click on the headers to sort the data.

Stereochemical Variations at the Chiral Center

The 1-phenylethyl group contains a chiral center, meaning that this compound can exist as two enantiomers, (R)- and (S)-. The spatial arrangement of the phenyl group and the amide linkage is critical for its interaction with chiral biological macromolecules such as receptors and enzymes. It is well-established that different enantiomers of a compound can exhibit significantly different pharmacological activities, with one enantiomer often being more potent or having a different biological effect than the other.

Alterations to the Propanamide Backbone

Chain Length Modifications

Varying the length of the acyl chain can provide insights into the optimal distance between the phenylethyl moiety and the terminal chloro group for target engagement. Synthesizing analogs with acetyl, butanoyl, or pentanoyl chains in place of the propanoyl group can help map the binding pocket of a target protein. Shorter or longer chains may lead to either enhanced or diminished activity depending on the specific steric requirements of the binding site.

| Acyl Chain | Number of Carbons | Potential Effect on Activity |

| Acetyl | 2 | May be too short for optimal binding |

| Propanoyl | 3 | Parent compound |

| Butanoyl | 4 | May improve binding or introduce steric hindrance |

| Pentanoyl | 5 | May be too long, leading to reduced activity |

This table is interactive. Click on the headers to sort the data.

Introduction of Unsaturation or Ring Structures

The introduction of double or triple bonds into the propanamide backbone can impose conformational constraints, reducing the flexibility of the molecule. This can lock the molecule into a more bioactive conformation, potentially increasing its potency and selectivity. For example, the synthesis of acrylamide (B121943) or cinnamamide (B152044) analogs can be explored.

Furthermore, incorporating the propanamide backbone into a cyclic structure, such as a cyclopropanecarboxamide, can also rigidly fix the relative orientation of the substituents. This can provide valuable information about the preferred conformation for biological activity and can also lead to analogs with improved metabolic stability.

Amide Bond Modifications (e.g., Bioisosteric Replacements)

The amide bond is a key structural feature of this compound, but it can be susceptible to enzymatic hydrolysis in biological systems. Bioisosteric replacement of the amide bond with groups that mimic its size, shape, and electronic properties, but are more metabolically stable, is a widely used strategy in drug design.

Common bioisosteres for the amide bond include five-membered heterocyclic rings such as 1,2,4-oxadiazoles and tetrazoles. These heterocycles are generally more resistant to hydrolysis and can also offer opportunities for new interactions with the target. The synthesis of these analogs typically involves multi-step reaction sequences starting from the corresponding carboxylic acid or nitrile precursors.

| Bioisostere | Key Features | Potential Advantages |

| 1,2,4-Oxadiazole | Planar, aromatic, metabolically stable | Improved metabolic stability, potential for new H-bonding |

| Tetrazole | Planar, acidic, metabolically stable | Improved metabolic stability, can mimic a cis-amide conformation |

This table is interactive. Click on the headers to sort the data.

By systematically exploring these derivatization strategies, researchers can generate a library of analogs of this compound. The subsequent biological evaluation of these compounds will provide a detailed understanding of the structure-activity relationships, paving the way for the design of more potent, selective, and metabolically stable research tools or potential therapeutic agents.

Synthesis of Compound Libraries for High-Throughput Screening (HTS) in Research

The strategic design and synthesis of compound libraries are fundamental to modern drug discovery and chemical biology, enabling the rapid screening of thousands to millions of molecules against biological targets. High-Throughput Screening (HTS) leverages automation to test these large collections of compounds, identifying "hits" that can be further optimized into lead compounds. The compound "this compound" serves as a valuable scaffold or starting point for generating such libraries due to its chemical features, which allow for diverse modifications.

The core structure of this compound contains several key features amenable to derivatization. The amide bond can be formed from a variety of precursor amines and carboxylic acids, while the phenyl ring and the alkyl chain can be substituted or altered. This versatility allows for the systematic modification of the molecule's steric and electronic properties, which is a cornerstone of analog design for HTS. The goal is to create a library that covers a broad chemical space to increase the probability of interacting with a specific biological target.

A practical example of building a compound library from a structurally related scaffold is the synthesis of a 20-membered amide library derived from 3-chloro-4-hydroxyphenylacetic acid. griffith.edu.au This process illustrates a common strategy in medicinal chemistry that is directly applicable to scaffolds like this compound. The synthesis begins by activating the carboxylic acid moiety of the scaffold, often by converting it to an ester, such as a methyl ester, to make it more susceptible to aminolysis under mild conditions. griffith.edu.au This activated scaffold is then reacted with a diverse set of primary amines in a parallel fashion, yielding a library of secondary amides. griffith.edu.au This parallel synthesis approach is highly efficient for generating a multitude of distinct compounds quickly.

The selection of building blocks, such as the amines in the example above, is critical for ensuring the chemical diversity of the library. These building blocks are often chosen based on computational analyses to ensure they cover a wide range of physicochemical properties (e.g., size, polarity, hydrogen bonding potential) while adhering to criteria for drug-likeness, such as Lipinski's "rule of five". griffith.edu.au

The table below outlines a representative, hypothetical set of building blocks that could be used to generate a focused library from a 3-chloropropanoyl scaffold, similar to the core of this compound.

| Scaffold Core | Amine Building Block (R-NH2) | Resulting Amide Derivative | Key Property Variation |

| 3-Chloropropanoyl chloride | (R)-1-Phenylethylamine | 3-Chloro-N-((R)-1-phenylethyl)propanamide | Stereochemistry |

| 3-Chloropropanoyl chloride | (S)-1-Phenylethylamine | 3-Chloro-N-((S)-1-phenylethyl)propanamide | Stereochemistry |

| 3-Chloropropanoyl chloride | Benzylamine | N-benzyl-3-chloropropanamide | Flexibility/Conformation |

| 3-Chloropropanoyl chloride | 4-Fluorobenzylamine | 3-Chloro-N-(4-fluorobenzyl)propanamide | Electronic Properties (Halogen) |

| 3-Chloropropanoyl chloride | Cyclohexylamine | 3-Chloro-N-cyclohexylpropanamide | Lipophilicity/Aliphatic character |

| 3-Chloropropanoyl chloride | Aniline | 3-Chloro-N-phenylpropanamide | Aromatic System/Rigidity |

| 3-Chloropropanoyl chloride | 4-Methoxyaniline | 3-Chloro-N-(4-methoxyphenyl)propanamide | Electronic Properties (Donor) |

Investigations into Molecular Mechanisms of Action Research Focus

Molecular Target Identification and Characterization (in vitro, non-human systems)

There is currently no available information from in vitro studies in non-human systems that identifies or characterizes specific molecular targets for 3-Chloro-N-(1-phenylethyl)propanamide.

Enzyme Kinetic Studies and Inhibition Mechanisms

No enzyme kinetic studies have been published that detail the inhibitory effects of this compound on any specific enzymes. Consequently, data on its inhibition mechanisms, such as whether it acts as a competitive, non-competitive, or uncompetitive inhibitor, and its inhibition constants (Kᵢ) or IC₅₀ values, are not available.

Receptor Binding Assays and Ligand Efficacy (in vitro)

Information from receptor binding assays for this compound is not present in the current body of scientific literature. Therefore, its binding affinity (Kₑ), dissociation constant (Kₑ), or its efficacy as an agonist, antagonist, or inverse agonist at any receptor is unknown.

Elucidation of Intracellular Signaling Pathways (in vitro models)

Research elucidating the effects of this compound on intracellular signaling pathways in in vitro models has not been reported. There are no studies describing its impact on signaling cascades, second messenger systems, or gene expression.

Structure-Mechanism Relationship Studies

Due to the lack of identified molecular targets and mechanistic data, comprehensive structure-mechanism relationship studies for this compound have not been conducted.

Correlating Structural Features with Molecular Interactions

Without knowledge of its molecular targets, it is not possible to correlate the specific structural features of this compound—such as the chlorine atom, the amide linkage, and the phenylethyl moiety—with any defined molecular interactions.

Rational Design Based on Mechanistic Insights

The absence of mechanistic insights precludes any discussion of rational drug design efforts based on the molecular action of this compound.

Role As a Synthetic Intermediate in Advanced Organic Materials and Pharmaceutical Precursors

Role as a Precursor in the Synthesis of Complex Organic Molecules

The bifunctional nature of 3-Chloro-N-(1-phenylethyl)propanamide, characterized by its electrophilic chloropropyl tail and its chiral phenylethyl amide head, makes it an adept starting material for constructing intricate molecular architectures.

Scaffold for Heterocyclic Compound Synthesis

The 3-chloropropanamide framework is a well-established precursor for the synthesis of nitrogen-containing heterocyclic compounds, particularly four-membered rings known as azetidin-2-ones or β-lactams. This structural motif is the core of many widely used antibiotic drugs. The synthesis is typically achieved through an intramolecular cyclization, where the amide nitrogen acts as a nucleophile, displacing the chlorine atom at the terminal end of the propyl chain under basic conditions.

This transformation leverages the inherent reactivity of the carbon-chlorine bond and the nucleophilicity of the amide group to form a strained but synthetically valuable ring system. A related and extensively documented method for forming the azetidin-2-one (B1220530) ring is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. researchgate.net In this context, chloroacetyl chloride, a structural analog of the reactive portion of this compound, is often used as a ketene precursor in the presence of a base like triethylamine (B128534) to react with various imines, yielding substituted β-lactams. derpharmachemica.com This established reactivity underscores the potential of this compound to serve as a direct scaffold for these important heterocyclic structures.

Table 1: Intramolecular Cyclization for Heterocycle Formation

| Precursor Structure | Resulting Heterocycle | Ring System |

|---|

Building Block for Advanced Chiral Intermediates

The presence of the 1-phenylethyl group, which contains a stereogenic center, defines this compound as an advanced chiral intermediate. In asymmetric synthesis, where the three-dimensional arrangement of atoms is critical, such intermediates are indispensable for producing enantiomerically pure target molecules, particularly pharmaceuticals. wikipedia.org

The compound is synthesized by reacting 3-chloropropanoyl chloride with an enantiomerically pure form of 1-phenylethylamine (B125046), either (R)-(+)-1-phenylethylamine or (S)-(-)-1-phenylethylamine. This process transfers the chirality of the amine to the resulting propanamide molecule. This new chiral molecule can then be used in multi-step syntheses, where its predefined stereochemistry can influence the stereochemical outcome of subsequent reactions, a concept known as diastereoselective synthesis. scielo.org.mx The 1-phenylethylamine moiety itself is a widely recognized chiral auxiliary—a molecular unit temporarily incorporated into a synthesis to guide the formation of a new stereocenter. wikipedia.orgsigmaaldrich.com After its role in directing stereochemistry is complete, the auxiliary can often be cleaved and recovered. scielo.org.mx

Table 2: Examples of Commonly Used Chiral Auxiliaries

| Auxiliary Name | Class | Typical Application |

|---|---|---|

| (R)- or (S)-1-Phenylethylamine | Chiral Amine | Asymmetric alkylations, reductions |

| Evans' Oxazolidinones | Oxazolidinone | Stereoselective aldol (B89426) reactions, alkylations |

| Camphorsultam (Oppolzer's sultam) | Sultam | Asymmetric Diels-Alder, aldol reactions wikipedia.org |

| Pseudoephedrine | Amino Alcohol | Asymmetric alkylation of enolates wikipedia.org |

Applications in Polymer Science and Materials Chemistry

The distinct chemical functionalities within this compound also lend themselves to applications in the creation of specialized polymers and advanced materials.

Monomer or Intermediate in Polymer Synthesis

The terminal chlorine atom in this compound allows it to function as an initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). cmu.edu ATRP is a powerful method for synthesizing polymers with well-defined molecular weights, low polydispersity, and complex architectures. banglajol.info In this process, the carbon-chlorine bond is reversibly activated by a transition-metal catalyst (typically copper-based), generating a radical that propagates by adding to monomer units. cmu.edu Using this compound as an initiator would result in polymer chains with the N-(1-phenylethyl)propanamide group at one end, thereby incorporating its specific chemical and chiral properties into the final macromolecule.

Furthermore, polymers have been synthesized directly from monomers containing the N-(1-phenylethyl)amide group. For instance, poly-((S)-N-(1-phenylethyl)acrylamide) has been prepared and used to create chiral stationary phases for chromatography, demonstrating the value of this moiety in polymer chemistry. mdpi.com This suggests that this compound could be chemically modified—for example, by substituting the chlorine with a polymerizable group like an acrylate (B77674)—to serve as a functional monomer.

Table 3: Monomers Suitable for ATRP with an Alkyl Chloride Initiator

| Monomer Class | Examples | Resulting Polymer |

|---|---|---|

| Styrenes | Styrene, 4-Chloromethylstyrene | Polystyrene derivatives |

| Acrylates | Methyl acrylate, Ethyl acrylate, n-Butyl acrylate banglajol.info | Polyacrylate derivatives |

| Methacrylates | Methyl methacrylate (B99206) (MMA), Glycidyl methacrylate | Polymethacrylate derivatives |

| Acrylamides | N-isopropylacrylamide (NIPAM), N,N-dimethylacrylamide | Polyacrylamide derivatives |

Development of Functionalized Polymer Materials (e.g., chemosensors)

The unique combination of a chiral center and an aromatic ring makes polymers derived from this compound promising candidates for functional materials designed for molecular recognition. Specifically, these polymers can be applied in the field of enantioselective separation and sensing.

Research has shown that polymers incorporating the (S)-N-(1-phenylethyl)acrylamide unit can be immobilized onto a silica (B1680970) gel support to create effective chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). mdpi.com These materials function by exhibiting different interaction strengths with the two enantiomers of a chiral analyte, allowing for their separation. This chiral recognition ability is the fundamental principle behind a chemosensor. By integrating such a chiral polymer onto a transducer (e.g., an electrode or optical fiber), it would be possible to develop a sensor capable of selectively detecting one enantiomer over another, an important application in pharmaceutical analysis and environmental monitoring.

Future Research Directions and Unaddressed Challenges

Exploration of Undiscovered Reactivity and Catalysis

The reactivity of 3-Chloro-N-(1-phenylethyl)propanamide has been primarily explored in the context of its fundamental functional groups. However, there exists a significant opportunity to uncover novel transformations and catalytic processes. Future investigations should focus on: